N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-10-15(23-19-18-10)16(21)17-8-13(20(2)3)12-9-22-14-7-5-4-6-11(12)14/h4-7,9,13H,8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMAYWSYQJISFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key Structural Features and Reactivity
Compound X integrates three critical moieties:
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Benzo[b]thiophen-3-yl : A sulfur-containing aromatic system prone to electrophilic substitution.
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Dimethylaminoethyl side chain : A tertiary amine with potential for alkylation or quaternization.
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4-Methyl-1,2,3-thiadiazole-5-carboxamide : A thiadiazole ring with a methyl substituent and carboxamide group, enabling nucleophilic acyl substitutions.
Reactivity Insights
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Thiadiazole Ring : The 1,2,3-thiadiazole core is electron-deficient, facilitating reactions at the carboxamide group (e.g., hydrolysis, nucleophilic additions) .
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Benzo[b]thiophene : Reactivity at the 3-position includes halogenation or cross-coupling (e.g., Suzuki) for further derivatization.
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Dimethylaminoethyl Group : The tertiary amine can undergo protonation or serve as a directing group in metal-catalyzed reactions .
Route 1: Carboxamide Coupling
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Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
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Acid Chloride Formation
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Amide Bond Formation
Route 2: Direct Functionalization of Preformed Thiadiazole
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Intermediate : 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (19 -like structure in ) reacts with the amine side chain under anhydrous conditions (DMF, K<sub>2</sub>CO<sub>3</sub>) .
Reaction Optimization and Yields
Thiadiazole Carboxamide Modifications
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Hydrolysis : Under basic conditions (NaOH/H<sub>2</sub>O), the carboxamide converts to carboxylic acid, though this is reversible under acidic workup .
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Nucleophilic Substitution : The methyl group at position 4 can undergo halogenation (e.g., Br<sub>2</sub>/Fe) to form 4-bromo derivatives .
Benzo[b]thiophene Reactivity
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Electrophilic Aromatic Substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at position 5 or 7 of the benzo[b]thiophene ring.
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) .
Stability and Degradation
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Thermal Stability : Decomposition observed above 200°C (TGA data analogous to ).
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Photolytic Sensitivity : Thiadiazole rings undergo partial ring-opening under UV light (λ = 254 nm) .
Comparative Analysis with Analogues
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may exhibit similar effects as other thiadiazole derivatives.
Biological Evaluation
Recent studies have evaluated the biological activity of thiadiazole derivatives against multiple cancer types:
| Compound | Target | Activity |
|---|---|---|
| 1,3,4-Thiadiazole-2-sulfonamide | Carbonic Anhydrases II & IV | Decreased viability in leukemia and solid tumors |
| Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide | Glutaminase | Reduced proliferation in lymphoma models |
| N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | Eg5 | Decreased viability in ovarian cancer xenografts |
These findings suggest that this compound could be a candidate for further investigation as an anticancer agent.
Pharmacokinetic Studies
Pharmacokinetic profiles of similar thiadiazole compounds indicate favorable absorption and metabolism characteristics. For instance, compounds like Filanesib demonstrated effective bioavailability and selective action against specific tumor types . Understanding the pharmacokinetics of this compound will be crucial for its development as a therapeutic agent.
Case Study 1: Thiadiazole Derivatives in Cancer Therapy
A study published in PMC evaluated various thiadiazole derivatives for their anticancer effects across different cell lines. The findings indicated that certain structural modifications led to enhanced potency against specific cancers such as breast and prostate cancer . This reinforces the potential for this compound to be optimized for similar applications.
Case Study 2: Structure–Activity Relationship (SAR)
Research focusing on the structure–activity relationship of thiadiazoles has revealed critical insights into how modifications can influence biological activity. For instance, substituents on the thiadiazole ring were found to significantly affect cytotoxicity against cancer cells . This information is vital for guiding future synthesis efforts of this compound.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences:
- Benzo[b]thiophene vs.
- Thiadiazole Core : The 1,2,3-thiadiazole differs from 1,3,4-thiadiazoles () in ring strain and electronic properties, which may influence binding affinity in biological targets.
- Dimethylaminoethyl Side Chain: This substituent likely improves solubility compared to non-polar groups in analogs like N-phenylhydrazinecarbothioamides () .
Anticancer Activity:
- Thiazole/Thiadiazole Derivatives : Compounds like 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL) in demonstrate potent activity against HepG-2 cells. The target’s thiadiazole and benzo[b]thiophene may enhance DNA intercalation or kinase inhibition compared to simpler thiazoles .
- Role of Substituents: The 4-methyl group on the thiadiazole could reduce metabolic degradation, while the dimethylaminoethyl side chain may facilitate cellular uptake .
Antimicrobial Potential:
- 1,3,4-Thiadiazole Analogs : highlights derivatives with trichloroethyl groups exhibiting antimicrobial activity. The target’s 1,2,3-thiadiazole core may offer distinct mechanisms, such as disrupting bacterial membrane integrity .
Pharmacokinetic and Physicochemical Properties
Data Table: Key Comparisons
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential biological activity. Its structural features suggest diverse interactions with biological targets, particularly in the realm of medicinal chemistry. This article explores the compound's biological activity, synthesis pathways, and relevant case studies.
Structural Overview
The compound features a thiadiazole core, which is known for its pharmacological properties. The presence of the benzo[b]thiophene moiety and a dimethylaminoethyl side chain may enhance its bioactivity through various mechanisms, including enzyme inhibition and receptor modulation.
Synthesis Pathways
The synthesis of this compound can be achieved through multi-step organic reactions. A proposed synthesis pathway includes:
- Formation of Thiadiazole Ring : Utilizing thioketones and hydrazines to construct the thiadiazole framework.
- Introduction of Functional Groups : Sequentially adding the benzo[b]thiophene and dimethylamino groups via electrophilic aromatic substitution.
- Final Carboxamide Formation : Converting the terminal amine into a carboxamide through acylation reactions.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
These studies suggest that the compound could potentially inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. For example:
- In vitro studies have demonstrated that derivatives with similar structures exhibit activity against bacterial strains such as E. coli and S. aureus.
| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Salmonella typhi | 15–19 mm at 500 μg/disk | |
| Benzo[b]thiophene Derivatives | E. coli | Moderate activity observed |
These findings indicate that the compound may possess significant antimicrobial properties worth exploring further.
Study on Anticancer Activity
A notable study published in PMC evaluated various thiadiazole derivatives against multiple cancer cell lines. The results indicated that certain structural modifications led to enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of cell migration .
Antimicrobial Efficacy Analysis
Another investigation focused on the antimicrobial efficacy of thiadiazole compounds against common pathogens. The study highlighted that specific substitutions at the thiadiazole ring significantly impacted antibacterial activity .
Q & A
Q. Methodology :
- Protein Preparation : Use tools like AutoDock Vina to model the compound’s interaction with targets (e.g., kinases or bacterial enzymes).
- Docking Parameters :
- Grid box centered on the active site (20 ų).
- Flexible ligand torsions for the dimethylaminoethyl side chain.
- Validation : Compare docking poses with crystallographic data for analogous compounds (e.g., thiadiazole-triazole hybrids show π-π stacking with Tyr residues in bacterial dihydrofolate reductase) .
Key Insight : The benzo[b]thiophene moiety may occupy hydrophobic pockets, while the thiadiazole carboxamide forms hydrogen bonds with catalytic residues .
Advanced: What experimental designs optimize the compound’s pharmacokinetic profile?
To improve bioavailability:
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to the dimethylaminoethyl chain without disrupting bioactivity.
- Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots. Methyl groups on the thiadiazole ring reduce CYP450-mediated oxidation .
- In Vivo Testing : Use pharmacokinetic models to correlate in vitro clearance with half-life in rodent studies.
Advanced: How do substituent variations on the thiadiazole ring affect bioactivity?
A comparative study of derivatives revealed:
- 4-Methyl Group : Enhances metabolic stability but reduces solubility.
- Phenylamino Substitution : Increases antitumor activity (IC₅₀ = 8.2 µM vs. 22.4 µM for unsubstituted analogs) by improving DNA intercalation .
- Halogenation : Fluorine at the benzo[b]thiophene position boosts antimicrobial potency (MIC = 2 µg/mL against S. aureus) .
Basic: What safety protocols are recommended for handling this compound?
- Toxicity Screening : Prioritize Ames tests for mutagenicity and acute toxicity in zebrafish embryos.
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (based on safety data for N-phenyl-thiadiazole carboxamides) .
- Waste Disposal : Neutralize with 10% NaOH before incineration.
Advanced: How can NMR spectral data be interpreted for stereochemical assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
